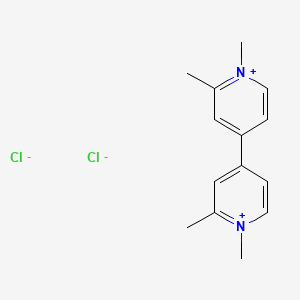
1,1',2,2'-Tetramethylviologen
Description
1,1',2,2'-Tetramethylviologen is a viologen derivative characterized by four methyl groups substituted at the 1,1',2,2' positions of the bipyridinium core. Viologens, or 4,4'-bipyridinium salts, are redox-active compounds widely studied for their electron-transfer properties, applications in electrochromic devices, and roles in catalysis. The methyl substituents in this compound likely influence its electronic structure, solubility, and redox behavior compared to unsubstituted or differently substituted viologens. However, none of the provided evidence directly addresses this compound, necessitating extrapolation from structurally related analogs in the literature.
Propriétés
Numéro CAS |
34758-94-6 |
|---|---|
Formule moléculaire |
C14H18Cl2N2 |
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C14H18N2.2ClH/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14;;/h5-10H,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
QFNRHHLKRAGKAV-UHFFFAOYSA-L |
SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-] |
SMILES canonique |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-] |
Synonymes |
1,1',2,2'-tetramethylviologen 1,1',2,2'-tetramethylviologen, bis(methylsulfate) 1,1',2,2'-TMV |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues
a. Methyl Viologen (Paraquat, 1,1'-Dimethyl-4,4'-bipyridinium):
- Structure : Methyl groups at the 1,1' positions of the bipyridinium core.
- SHE) in aqueous solutions, critical for its role as a herbicide and electron mediator .
- Solubility : High water solubility due to its ionic nature, contrasting with 1,1',2,2'-Tetramethylviologen, which may exhibit reduced solubility due to steric hindrance from additional methyl groups.
b. 1,1',2,2'-Tetraphenylethylene ():
- Structure: A non-viologen compound with four phenyl groups substituted at the 1,1',2,2' positions of an ethylene backbone.
- Properties: Used in aggregation-induced emission (AIE) studies.
c. Cyclometallated Ruthenium Complex ():
- Structure : Features a tetramethyl-substituted biphenyl ligand (3,3',5,5'-Tetramethyl-1,1'-biphenyl-4,4'-bipyrazole).
- Relevance : The methyl groups enhance ligand rigidity and metal coordination stability, suggesting analogous steric effects in this compound could modulate redox activity or catalytic performance .
Physicochemical Properties
| Property | This compound (Hypothetical) | Methyl Viologen (Paraquat) | 1,1',2,2'-Tetraphenylethylene |
|---|---|---|---|
| Redox Potential (V) | Estimated −0.3 to −0.5 (vs. SHE) | −0.45 | N/A (Non-redox-active) |
| Solubility | Moderate in polar solvents | High in water | Low (Hydrophobic) |
| Applications | Potential electrocatalyst, sensor material | Herbicide, electrochromics | AIE luminophores |
Key Differences :
- Substituent Effects: Additional methyl groups in this compound may lower solubility but enhance stability in non-aqueous media compared to Paraquat.
- Electronic Modulation: Steric hindrance from 2,2'-methyl groups could shift redox potentials or alter charge-transfer kinetics relative to 1,1'-dimethyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


